molecular formula C16H13Cl3OS B2452763 1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone CAS No. 320422-68-2

1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone

Cat. No.: B2452763
CAS No.: 320422-68-2
M. Wt: 359.69
InChI Key: QJKKDLXWMLHQOF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone is an organic compound characterized by the presence of chlorinated phenyl and benzyl groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone typically involves the reaction of 4-chlorophenylpropanone with 2,4-dichlorobenzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorinated aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: Shares structural similarities but differs in the position and number of chlorine atoms.

    Bis(4-chlorophenyl) sulfone: Contains similar chlorinated aromatic rings but has a sulfone group instead of a sulfanyl group.

Uniqueness

1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone is unique due to the presence of both chlorinated phenyl and benzyl groups attached to a propanone backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3OS/c17-13-4-1-11(2-5-13)16(20)7-8-21-10-12-3-6-14(18)9-15(12)19/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKKDLXWMLHQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSCC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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